Spiro[2.4]heptan-4-amine oxalate
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are characterized by the presence of at least two rings that are connected by a single, shared atom, known as the spiro atom. tandfonline.comwikipedia.org This structural feature distinguishes them from other bicyclic systems. wikipedia.org The inherent three-dimensionality of spirocycles is a key advantage, allowing for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This has made them attractive targets in various fields, particularly in medicinal chemistry, where they are found in a number of approved drugs and drug candidates. bldpharm.comnih.govacs.org
The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties. bldpharm.com For instance, spirocycles can enhance aqueous solubility, a crucial factor for drug delivery, and improve metabolic stability. tandfonline.comtandfonline.com The rigidity of the spirocyclic system can also lock a molecule into a specific conformation, which can lead to improved efficacy and selectivity when interacting with biological targets. tandfonline.com
The Spiro[2.4]heptane Framework: Structural Features and Research Interest
The spiro[2.4]heptane framework consists of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom. wikipedia.orgnih.gov This specific arrangement creates a unique and rigid three-dimensional structure. The parent hydrocarbon, spiro[2.4]heptane, is a carbocyclic compound with the chemical formula C7H12. nih.govnist.gov
The research interest in spiro[2.4]heptane derivatives stems from their potential applications in various areas of chemistry. For example, bridged spiro[2.4]heptane derivatives have been investigated as agonists for the ALX receptor and/or FPRL2, indicating their potential use in treating inflammatory and obstructive airway diseases. google.com Furthermore, the synthesis and chemical transformations of spiro[2.4]hepta-4,6-dienes have been a subject of study, highlighting the reactivity and synthetic utility of this scaffold. researchgate.netresearchgate.net The development of methods to synthesize derivatives, such as 2-cyanospiro[2.4]heptane, further expands the potential applications of this framework. researchgate.net
Positioning of Spiro[2.4]heptan-4-amine Oxalate (B1200264) within Spirocyclic Amine Chemistry
Spiro[2.4]heptan-4-amine is a primary amine derivative of the spiro[2.4]heptane core structure. cymitquimica.com The presence of the amine group introduces a site for further functionalization and allows for the formation of salts. Spiro[2.4]heptan-4-amine oxalate is the salt formed from the reaction of spiro[2.4]heptan-4-amine with oxalic acid. bldpharm.com
Amines are basic compounds that react with acids to form salts. libretexts.org The formation of an oxalate salt can be a useful method for the crystallization and purification of amines, sometimes yielding a solid product when other salts might result in oils. sciencemadness.orgsciencemadness.org In the context of medicinal chemistry, the formation of amine salts is a common strategy to improve the water solubility and stability of drug candidates. libretexts.org
The combination of the rigid, three-dimensional spiro[2.4]heptane scaffold with a reactive amine functional group, in the stable and potentially more soluble oxalate salt form, positions this compound as a compound of interest for further investigation in areas such as drug discovery and materials science. The unique conformational properties imparted by the spirocyclic system, coupled with the chemical versatility of the amine, make it a valuable building block in the synthesis of more complex molecules. nih.gov
Interactive Data Tables
Table 1: Properties of Spiro[2.4]heptane and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[2.4]heptane | C7H12 | 96.17 | 185-49-9 nih.govnist.govnist.gov |
| Spiro[2.4]heptan-4-one | C7H10O | 110.156 | 5771-32-4 guidechem.com |
| Spiro[2.4]heptan-4-ol | C7H12O | 112.17 | 317457-37-3 |
| Spiro[2.4]heptan-4-amine | C7H13N | 111.18 | Not Available cymitquimica.com |
| This compound | C9H15NO4 | 201.22 | 1956327-42-6 bldpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
oxalic acid;spiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C7H13N.C2H2O4/c8-6-2-1-3-7(6)4-5-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) |
InChI Key |
XWKHICLWMPDCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 2.4 Heptan 4 Amine Oxalate and Analogues
Strategies for the Construction of the Spiro[2.4]heptane Skeleton
The creation of the spiro[2.4]heptane skeleton is a key challenge in the synthesis of the target compound and its derivatives. Various methodologies have been developed, each with its own advantages and limitations. These strategies can be broadly categorized into cycloalkylation approaches, ring-closing methodologies, and cyclopropanation reactions.
Cycloalkylation represents a direct and often efficient method for the formation of the spiro[2.4]heptane system. This approach typically involves the alkylation of a cyclopentane-based precursor with a reagent that can form the three-membered ring. A common strategy is the reaction of cyclopentadiene (B3395910) with 1,2-dihaloethanes. For instance, the reaction of cyclopentadiene with 1,2-dibromoethane (B42909) in the presence of a base can yield spiro[2.4]hepta-4,6-diene. researchgate.netresearchgate.net Subsequent reduction of the diene system can then afford the saturated spiro[2.4]heptane skeleton. The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions. researchgate.net
Another variation of this approach involves the alkylation of cyclopentanone (B42830) derivatives. For example, α-alkylation of a cyclopentanone enolate with a suitable 1,2-dihaloethane can lead to the formation of a spirocyclic intermediate, which can then be further elaborated to the desired spiro[2.4]heptane structure.
Ring-closing reactions, particularly those that form one of the rings of the spirocyclic system in the final step, are powerful tools in the synthesis of spiro[2.4]heptanes. These methods often offer high levels of control over the stereochemistry of the final product.
The use of epoxy precursors in conjunction with Lewis acid catalysis provides an elegant route to the spiro[2.4]heptane framework. This strategy typically involves the synthesis of a cyclopentane (B165970) ring bearing an epoxide and a tethered nucleophile. Upon treatment with a Lewis acid, the epoxide is activated, and the intramolecular nucleophilic attack leads to the formation of the cyclopropane (B1198618) ring. The stereochemistry of the starting epoxide can often be translated into the stereochemistry of the final spirocycle.
Double cyclization reactions offer a convergent and efficient approach to constructing the spiro[2.4]heptane skeleton in a single synthetic operation. These reactions often involve a cascade process where two rings are formed sequentially. For instance, a suitably substituted acyclic precursor can be designed to undergo a tandem cyclization, first forming the cyclopentane ring and then the cyclopropane ring, or vice versa.
A key strategy in the synthesis of spirocycles is the formation of the quaternary spiro-carbon center through a carbon-carbon bond-forming reaction. In the context of spiro[2.4]heptane synthesis, this can be achieved through various methods, including the intramolecular alkylation of a cyclopentanone derivative bearing a suitable leaving group on a side chain. For example, a 2-(2-haloethyl)cyclopentanone could undergo intramolecular cyclization to form the spiro[2.4]heptan-4-one core.
Ring-closing metathesis (RCM) has also emerged as a versatile method for the synthesis of spirocyclic compounds. arkat-usa.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene substrate using a ruthenium-based catalyst, such as a Grubbs catalyst. organic-chemistry.orgwikipedia.org For the synthesis of a spiro[2.4]heptane derivative, a cyclopentane precursor bearing two appropriately positioned vinyl groups can be subjected to RCM to form the spirocyclic system containing a double bond, which can then be hydrogenated. arkat-usa.org
Cyclopropanation reactions are a direct and fundamental method for introducing the three-membered ring onto a pre-existing cyclopentane core. These reactions involve the addition of a carbene or a carbenoid to a double bond within the five-membered ring.
A classic method is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid. masterorganicchemistry.com This reagent can react with a cyclopentene (B43876) derivative to form the spiro[2.4]heptane skeleton in a stereospecific manner. The directing effects of substituents on the cyclopentene ring can influence the stereochemical outcome of the cyclopropanation. ethz.ch
Another important cyclopropanation method is the Corey-Chaykovsky reaction, which employs sulfur ylides. ethz.ch For instance, the reaction of cyclopentanone with dimethylsulfoxonium methylide can lead to the formation of an oxaspiropentane intermediate, which can then be rearranged to spiro[2.4]heptan-4-one.
Catalytic cyclopropanation using diazomethane (B1218177) in the presence of a transition metal catalyst, such as copper or palladium compounds, is also a viable route. researchgate.netresearchgate.net This method can be applied to substrates like spiro[2.4]hepta-4,6-diene to introduce additional cyclopropane rings. researchgate.net The choice of catalyst can influence the efficiency and selectivity of the reaction. researchgate.net
More recently, hydrogen-borrowing catalysis has been explored for the α-cyclopropanation of ketones, providing an expedient route to α-cyclopropyl ketones. acs.org This transformation involves the reaction of a ketone with an alcohol containing a leaving group, mediated by a metal catalyst. acs.org
Below is a data table summarizing some of the key cyclopropanation reactions used in the synthesis of spiro[2.4]heptane precursors.
| Reaction | Reagents | Substrate Example | Product Example | Key Features | Reference |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Cyclopentene | Spiro[2.4]heptane | Stereospecific, utilizes a zinc carbenoid. | masterorganicchemistry.com |
| Corey-Chaykovsky Reaction | (CH₃)₃S(O)I, NaH | Cyclopentanone | Spiro[2.4]heptan-4-one | Involves a sulfur ylide, forms an epoxide intermediate. | ethz.ch |
| Catalytic Cyclopropanation | CH₂N₂, Pd or Cu catalyst | Spiro[2.4]hepta-4,6-diene | Dicyclopropanated products | Can be performed under conditions of simultaneous diazomethane generation. | researchgate.netresearchgate.net |
| Hydrogen-Borrowing Catalysis | Alcohol with leaving group, metal catalyst | Hindered Ketone | α-Cyclopropyl Ketone | Occurs via in situ formation of an enone. | acs.org |
These diverse synthetic methodologies provide a robust toolbox for chemists to construct the spiro[2.4]heptane skeleton, enabling access to spiro[2.4]heptan-4-amine oxalate (B1200264) and a wide range of its analogues for further investigation.
Cyclopropanation Reactions in Spiro[2.4]heptane Synthesis
Introduction of the Amine Functionality
Once the spiro[2.4]heptane core is established, the next crucial phase is the introduction of the amine group at the C-4 position of the cyclopentane ring.
Direct C-H amination of an unactivated sp³-hybridized carbon, such as the C-4 position of spiro[2.4]heptane, is a synthetically challenging transformation. While methods for direct C-H amination exist, they are often limited to specific substrates like activated azaarenes and are not generally applicable to simple alkanes. nih.gov Therefore, more practical and common strategies involve the pre-functionalization of the C-4 position, most notably as a carbonyl group, which can then be converted to an amine.
Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the resulting imine or enamine intermediate. youtube.com To synthesize a primary amine like spiro[2.4]heptan-4-amine, ammonia (B1221849) is typically used as the nitrogen source. organic-chemistry.org
The reaction can be performed in a stepwise manner or, more conveniently, as a one-pot procedure. youtube.com In the one-pot approach, the ketone, ammonia, and a reducing agent are combined. A key requirement is the use of a reducing agent that is selective for the iminium ion intermediate over the starting ketone. masterorganicchemistry.com
The most common precursor for introducing the amine at the C-4 position is spiro[2.4]heptan-4-one. This ketone is converted to spiro[2.4]heptan-4-amine via the reductive amination pathway described above.
The mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of spiro[2.4]heptan-4-one. This is followed by dehydration to form an intermediate imine (or the corresponding protonated iminium ion under acidic conditions). youtube.com This intermediate is then reduced in situ to the final amine.
Common reducing agents for this transformation are borohydride (B1222165) derivatives. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone. More selective reagents are often preferred, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org These reagents are less reactive towards ketones but readily reduce the more electrophilic iminium ion, allowing for an efficient one-pot reaction. youtube.com
| Reducing Agent | Nitrogen Source (for primary amine) | Typical Conditions |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia (NH₃) or Ammonium (B1175870) salts (e.g., NH₄OAc) | Mildly acidic (pH ~5-6), Methanol. masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia (NH₃) or Ammonium salts | Aprotic solvents (e.g., Dichloroethane), often with acetic acid. masterorganicchemistry.comorganic-chemistry.org |
| Catalytic Hydrogenation (H₂) | Ammonia (NH₃) | Metal catalyst (e.g., Raney Nickel, Palladium), pressure. |
Formation and Isolation of the Oxalate Salt
Following the synthesis of the spiro[2.4]heptan-4-amine free base, a final purification and stabilization step is often necessary. Many amines are isolated and stored as salts, which are typically crystalline, stable solids with well-defined melting points, in contrast to the often-volatile or oily free base forms.
The formation of the oxalate salt is achieved by reacting the spiro[2.4]heptan-4-amine with oxalic acid. The general procedure involves dissolving the crude amine in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether. A solution of oxalic acid (one equivalent for a monoamine to form the mono-oxalate) in the same or a miscible solvent is then added. The basic amine reacts with the acidic oxalic acid in an acid-base reaction to form the spiro[2.4]heptan-4-amine oxalate salt. This salt is generally much less soluble in the organic solvent than the free amine and will precipitate out of the solution. The solid salt can then be easily isolated by standard laboratory techniques such as vacuum filtration, followed by washing with a cold solvent to remove any soluble impurities, and drying to yield the pure, stable product.
Chemical Rationale for Oxalate Salt Formation
The decision to form a salt of an active pharmaceutical ingredient (API) is a critical step in drug development, often aimed at enhancing properties such as solubility, stability, and crystallinity. sigmaaldrich.comacs.org For basic compounds like Spiro[2.4]heptan-4-amine, salt formation with an acid is a common strategy. The selection of the counterion is crucial and is guided by several factors, including the pKa of the API and the acid, the desired physicochemical properties of the salt, and safety considerations. sigmaaldrich.comnih.gov
Oxalic acid is a dicarboxylic acid that is frequently employed for the formation of salts with basic compounds. The rationale for its use in forming this compound is multifaceted:
Stoichiometry and Acidity: Oxalic acid is a relatively strong organic acid with two acidic protons, allowing for the potential formation of either a mono-oxalate or a di-oxalate salt. The stoichiometry of the resulting salt is dependent on the reaction conditions and the relative basicity of the amine. sciencemadness.orgjournalspress.com This provides a degree of flexibility in tuning the properties of the final salt form.
Crystallinity: Oxalate salts of amines often exhibit good crystallinity. sciencemadness.org A crystalline solid form is highly desirable for pharmaceutical manufacturing as it typically leads to better purity, stability, and handling properties, such as flowability. nih.govpharmoutsourcing.com The formation of a well-defined crystal lattice, facilitated by the ionic interactions and hydrogen bonding between the spiro-amine cation and the oxalate anion, can be a significant advantage over the free base, which may be an oil or a low-melting solid. journalspress.comresearchgate.net
Solubility and Dissolution Rate: While the primary goal of salt formation is often to improve aqueous solubility, the choice of the oxalate counterion can modulate this property. sigmaaldrich.com The dissolution rate of the salt is also a critical factor influencing the bioavailability of the drug.
pKa Relationship: A general guideline in salt screening suggests that for an amine with a pKa greater than or equal to 5.0, salt formation is a viable approach. sigmaaldrich.com While the specific pKa of Spiro[2.4]heptan-4-amine is not readily available in the provided search results, its classification as an amine suggests it is a basic compound for which salt formation would be appropriate. The difference in pKa between the amine and oxalic acid will drive the proton transfer and subsequent salt formation.
Optimization of Salt Formation Conditions for Purity and Yield
The successful preparation of this compound with high purity and yield hinges on the careful optimization of several reaction parameters. Key factors that are typically investigated include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
Solvent Selection: The solvent plays a critical role in the crystallization of the salt. It must be a medium in which the reactants (the free base of Spiro[2.4]heptan-4-amine and oxalic acid) are sufficiently soluble, but the resulting oxalate salt has limited solubility, thus promoting precipitation. sciencemadness.org Common solvents for amine salt formation include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), and ethers. sciencemadness.orggoogle.com The use of anhydrous solvents is often preferred to prevent the formation of hydrates, which can affect the crystallinity and stability of the product. sciencemadness.org In some cases, a mixture of a good solvent and an anti-solvent is employed to induce crystallization. For instance, dissolving the reactants in an alcohol and then adding an ether can trigger the precipitation of the desired salt. sciencemadness.org
Temperature and Cooling Profile: Temperature control is crucial for controlling the nucleation and growth of crystals. A common procedure involves dissolving the reactants at an elevated temperature to ensure complete dissolution and then gradually cooling the solution to induce crystallization. The cooling rate can significantly impact the crystal size and morphology, which in turn affects filtration and drying characteristics.
Stoichiometry: The molar ratio of Spiro[2.4]heptan-4-amine to oxalic acid will determine whether a mono-oxalate or di-oxalate salt is formed. Precise control of the stoichiometry is essential to obtain the desired product and avoid contamination with unreacted starting materials or the formation of a mixture of salts. Typically, a slight excess of the acid or base may be used to drive the reaction to completion, but this must be carefully controlled to prevent impurities in the final product.
Purification: Recrystallization is a standard technique for purifying the crude oxalate salt. sciencemadness.org This involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of purer crystals. The choice of recrystallization solvent is critical and may require screening of several options to achieve the best results.
A hypothetical optimization study for the oxalate salt formation of Spiro[2.4]heptan-4-amine could involve a design of experiments (DoE) approach to systematically evaluate the effects of different solvents, temperatures, and reactant ratios on the yield and purity of the final product.
Scalability Considerations in Oxalate Salt Preparation
Scaling up the synthesis of an API salt from the laboratory to an industrial setting presents a unique set of challenges. What works well on a gram scale may not be efficient or safe on a kilogram or multi-ton scale. For the preparation of this compound, several factors must be considered for successful scale-up.
Process Safety: A thorough safety assessment is paramount before any scale-up. This includes evaluating the thermal stability of the reactants and the product, identifying any potential for runaway reactions, and ensuring that appropriate engineering controls are in place to handle any hazards associated with the process, such as the use of flammable solvents or the generation of dust during filtration and drying.
Equipment and Engineering: The choice of reactor, filtration equipment, and dryer must be suitable for the scale of production. The mixing efficiency within the reactor is critical to ensure uniform temperature and concentration, which is essential for consistent crystal formation. The filtration and drying processes must be optimized to be efficient and to produce a final product with the desired particle size distribution and residual solvent levels.
Crystallization Control: Controlling crystallization on a large scale is more challenging than in the laboratory. The heat and mass transfer characteristics of large reactors are different, which can affect supersaturation levels and lead to variations in crystal size and morphology. The use of seeding strategies, where a small amount of the desired crystalline material is added to the solution to initiate crystallization, can be a valuable tool for controlling the process on a larger scale.
Yield and Purity: Maintaining high yield and purity during scale-up is a primary goal. This requires robust process control and a thorough understanding of the critical process parameters that impact the outcome of the reaction and crystallization. Any impurities that are present in the starting materials or formed as byproducts must be effectively removed.
A summary of key scalability considerations is presented in the table below:
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Batch Size | Grams | Kilograms to Tons |
| Heat Transfer | Efficient, rapid heating and cooling | Slower, surface area to volume ratio decreases |
| Mixing | Generally efficient | Can be challenging, potential for localized "hot spots" or concentration gradients |
| Crystallization | Often spontaneous, rapid cooling | Requires controlled cooling profiles, seeding may be necessary |
| Filtration | Simple vacuum filtration | Requires specialized filtration equipment (e.g., filter-dryers) |
| Drying | Vacuum oven | Large-scale dryers (e.g., tumble dryers, paddle dryers) |
Successfully navigating the challenges of scaling up the synthesis of this compound requires a multidisciplinary approach involving chemists, chemical engineers, and analytical scientists to ensure a safe, efficient, and robust manufacturing process.
Mechanistic Investigations of Formation Reactions
Elucidation of Reaction Pathways for Spiro[2.4]heptan-4-amine Synthesis
The most plausible and widely accepted synthetic route to Spiro[2.4]heptan-4-amine is through the reductive amination of its corresponding ketone precursor, Spiro[2.4]heptan-4-one. libretexts.org This transformation is a cornerstone of amine synthesis and proceeds through a well-established two-step mechanism within a single reaction vessel. researchgate.netresearchgate.net
The initial step involves the nucleophilic attack of an amine, in this case, ammonia (B1221849), on the carbonyl carbon of Spiro[2.4]heptan-4-one. This addition reaction forms a transient hemiaminal intermediate. Under the typically neutral or weakly acidic conditions of reductive amination, this hemiaminal readily undergoes dehydration to yield an imine intermediate. researchgate.net The formation of this C=N double bond is a critical stage in the pathway.
Role of Catalysis in Spiro[2.4]heptane Formation (e.g., Phase-Transfer Catalysis)
The construction of the spiro[2.4]heptane skeleton itself often relies on catalytic methods, with phase-transfer catalysis (PTC) emerging as a powerful tool for such transformations. crdeepjournal.orgosti.govresearchgate.net PTC is particularly effective in reactions where the reactants are present in immiscible phases, such as a solid or aqueous phase and an organic phase. mdpi.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactive species from one phase to the other, thereby accelerating the reaction rate. crdeepjournal.orgmdpi.com
One of the key methods for synthesizing the spiro[2.4]heptane core is the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloalkanes. researchgate.net In this context, PTC has been shown to be highly effective. For instance, the cycloalkylation of cyclopentadiene with cis-1,4-dichloro-2-butene (B23561) can be efficiently carried out using potassium hydroxide (B78521) in a biphasic system with triethylbenzylammonium chloride as the phase-transfer catalyst, leading to the formation of a vinyl-substituted spiro[2.4]hepta-4,6-diene in good yield. osti.gov
The mechanism of PTC in these reactions generally follows one of two primary pathways: the Starks' extraction mechanism or the Makosza interfacial mechanism. In the Starks' mechanism, the catalyst extracts the anion from the aqueous or solid phase into the organic phase, where it can react. mdpi.com In the Makosza mechanism, the deprotonation of the organic substrate occurs at the interface of the two phases, and the catalyst then transports the resulting organic anion into the organic phase for the subsequent reaction. mdpi.com In the case of spiro[2.4]heptane synthesis via cycloalkylation, the phase-transfer catalyst facilitates the deprotonation of cyclopentadiene by the base at the interface and the subsequent transport of the cyclopentadienyl (B1206354) anion into the organic phase to react with the dihaloalkane.
Examination of Intermediates and Transition States in Spiroannulations
The formation of the spiro[2.4]heptane ring system proceeds through a series of transient intermediates and high-energy transition states. In the context of cyclopropanation reactions, which are a common method for forming the three-membered ring of the spiro[2.4]heptane system, the reaction of a carbene or carbenoid with a cyclopentene (B43876) derivative is a key step.
For instance, in the palladium-catalyzed cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177), the reaction proceeds through the formation of palladium-carbene intermediates. researchgate.netresearchgate.net These intermediates then undergo cycloaddition to the double bonds of the cyclopentadiene ring to form the cyclopropane (B1198618) ring. The reaction can lead to both mono- and dicyclopropanation products. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the structures of these intermediates and the associated transition states. For example, in the hypervalent iodine-promoted synthesis of cyclopropanes, DFT calculations have been used to map the potential energy surface of the reaction, identifying the transition states for the key bond-forming steps and explaining the observed product distribution. nih.gov These studies reveal that the transition states in such cyclizations are often characterized by specific geometric arrangements of the reacting molecules that minimize steric hindrance and maximize orbital overlap.
Kinetics and Thermodynamics of Spiro[2.4]heptane Ring Closure
The feasibility and rate of the spiro[2.4]heptane ring closure are governed by the kinetic and thermodynamic parameters of the reaction. The thermodynamic stability of the spiro[2.4]heptane system contributes to the driving force for its formation. Thermochemical data for the parent spiro[2.4]heptane molecule is available through resources such as the NIST WebBook, providing insights into its relative stability.
The kinetics of intramolecular cyclization reactions to form five- and six-membered rings are generally favorable, a principle that extends to the formation of the cyclopentane (B165970) ring in the spiro[2.4]heptane system. The rate of these cyclizations is influenced by factors such as the length and flexibility of the tether connecting the reacting groups, as well as the nature of the reactive intermediates involved.
For the cyclopropanation step, the reaction kinetics are dependent on the method of carbene generation and the reactivity of the alkene. In catalytic processes, the nature of the catalyst and its ligands can significantly influence the rate and selectivity of the reaction. For instance, in the palladium-catalyzed synthesis of spiro[2.4]heptanes from γ-methylidene-δ-valerolactones and electron-deficient olefins, the choice of ligand was found to control the regioselectivity of the nucleophilic attack on a π-allylpalladium intermediate, thereby determining the final product structure. nih.gov
Reactivity and Chemical Transformations of Spiro 2.4 Heptan 4 Amine Oxalate
Reactivity of the Amine Functionality (e.g., Nucleophilic Substitution)
The primary amine group in Spiro[2.4]heptan-4-amine is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. The rate and success of these reactions are influenced by factors such as the steric hindrance around the amine and the electronic properties of the reacting partners.
In a typical nucleophilic substitution, the amine attacks an electron-deficient carbon center, displacing a leaving group. For instance, reaction with alkyl halides leads to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. The approach of the amine nucleophile for the backside attack necessary for an SN2 reaction is a key step. masterorganicchemistry.com
The nucleophilicity of amines can be influenced by neighboring functional groups. For example, the presence of an electron-withdrawing group, like an oxygen atom in morpholine, reduces nucleophilicity significantly compared to a similar cyclic amine like piperidine. masterorganicchemistry.com While Spiro[2.4]heptan-4-amine lacks such strongly deactivating groups adjacent to the nitrogen, the steric bulk of the spiro[2.4]heptane framework itself can play a role in modulating its reactivity compared to simpler acyclic or monocyclic amines.
Functionalization Strategies on the Spiro[2.4]heptane Skeleton
Beyond the reactivity of the amine, the carbocyclic framework of the spiro[2.4]heptane system can be functionalized, often after initial modification of the amine.
Alkylation and acylation are fundamental transformations for the amine functionality.
Alkylation: This process involves the reaction of the amine with alkylating agents like alkyl halides or sulfates to form N-alkylated derivatives. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Multiple alkylations can occur, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a highly efficient reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). The resulting amides are crucial intermediates, as the amide bond can alter the electronic properties and reactivity of the molecule and can serve as a directing group for subsequent transformations.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Product Class | General Reaction |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | N-Alkyl Spiro[2.4]heptan-4-amine | C7H11-NH2 + R-X → C7H11-NH-R + HX |
| Acylation | Acid Chloride (R-COCl) | N-Acyl Spiro[2.4]heptan-4-amine (Amide) | C7H11-NH2 + R-COCl → C7H11-NH-COR + HCl |
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While direct C-H activation of the spiro[2.4]heptane skeleton is challenging, derivatives of Spiro[2.4]heptan-4-amine can be engaged in such transformations. For instance, after converting the amine to a suitable directing group (e.g., an amide or a pyridine), palladium catalysts can facilitate the functionalization of C(sp³)−H bonds. mdpi.com
Research has shown that palladium catalysts are effective in various transformations involving spiro[2.4]heptane systems. For example, palladium-catalyzed cycloaddition reactions have been developed to synthesize spiro[2.4]heptanes, where the ligand on the palladium center controls the position of nucleophilic attack. nih.govresearchgate.net Furthermore, palladium-catalyzed cyclopropanation of spiro[2.4]hepta-4,6-diene has been studied, demonstrating the utility of palladium in modifying this spirocyclic core. researchgate.net These examples highlight the potential for applying palladium catalysis to functionalize derivatives of Spiro[2.4]heptan-4-amine, enabling the introduction of aryl, vinyl, or other groups onto the carbocyclic framework, though specific examples for the Suzuki-Miyaura coupling of this exact amine are not prevalent in the searched literature.
The spiro[2.4]heptane skeleton, particularly the cyclopropane (B1198618) ring, can undergo oxidative transformations. The strain within the three-membered ring makes it susceptible to oxidation, which can lead to ring-opened products. The specific products formed would depend on the oxidant used and the reaction conditions. While literature on the direct oxidation of Spiro[2.4]heptan-4-amine is scarce, studies on related spiro[2.4]hepta-4,6-dienes show a range of chemical reactions including oxidation and reduction. researchgate.net
Ring-Opening and Rearrangement Reactions of the Spiro[2.4]heptane System
The defining feature of the spiro[2.4]heptane system is the fusion of a cyclopropane and a cyclopentane (B165970) ring at a single carbon atom. The cyclopropane ring is inherently strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This strain energy is a driving force for various ring-opening and rearrangement reactions, often promoted by acid, heat, or transition metals. nih.gov
Under Lewis acidic conditions, for example, ionization can lead to a stabilized cyclopropyl (B3062369) carbinyl cation, which can undergo a pinacol-like rearrangement to form a cyclobutanone (B123998), driven by the release of ring strain. nih.gov Hydrogen abstraction from the methylene (B1212753) groups adjacent to the cyclopropane ring can also lead to ring-opening, forming cycloalkenylethyl radicals. psu.edu While these are general reactivity patterns for the spiro[2.4]alkane system, the presence of the amine group at the C4-position on the cyclopentane ring would influence the regioselectivity and feasibility of such reactions.
Exploration of Nitrogen-Centered Radical Chemistry
Nitrogen-centered radicals are highly reactive intermediates that can participate in a wide range of synthetic transformations. nih.govresearchgate.net Generating these radicals from a stable amine like Spiro[2.4]heptan-4-amine typically requires specific conditions, such as photoredox catalysis or the use of strong oxidants. researchgate.net
Once formed, the nitrogen-centered radical derived from Spiro[2.4]heptan-4-amine could undergo several key reactions:
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, which is a common pathway for aminyl radicals. scripps.edu
Addition to π-Systems: A synthetically valuable reaction involves the addition of the nitrogen-centered radical to alkenes or arenes, forming new C-N bonds. acs.org This allows for the direct amination of unsaturated systems.
Cyclization: If an unsaturated moiety is present elsewhere in the molecule, an intramolecular cyclization can occur, leading to the formation of nitrogen-containing heterocyclic structures.
The development of modern methods, particularly visible-light photoredox catalysis, has made the generation of nitrogen-centered radicals from simple amines more accessible under mild conditions, opening up new avenues for the application of compounds like Spiro[2.4]heptan-4-amine in complex molecule synthesis. nih.govresearchgate.net
Stereochemical Aspects and Asymmetric Synthesis
Stereoisomerism in Spiro[2.4]heptan-4-amine Systems
Spiro compounds are characterized by two rings connected by a single common atom, the spiroatom. wikipedia.org This structural arrangement can lead to specific forms of chirality. In the spiro[2.4]heptane framework, which consists of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a quaternary carbon, the two rings are held in approximately orthogonal planes. rsc.org
The presence of this single stereocenter means that spiro[2.4]heptan-4-amine exists as a pair of enantiomers: (R)-spiro[2.4]heptan-4-amine and (S)-spiro[2.4]heptan-4-amine. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The oxalate (B1200264) salt is formed by reacting the racemic amine or a single enantiomer with oxalic acid.
| Stereoisomer | Description | Key Chiral Feature |
| (R)-Spiro[2.4]heptan-4-amine | One of a pair of enantiomers. | R-configuration at the C-4 position of the cyclopentane ring. |
| (S)-Spiro[2.4]heptan-4-amine | The corresponding mirror image of the R-enantiomer. | S-configuration at the C-4 position of the cyclopentane ring. |
| Racemic Mixture | An equimolar mixture of the (R) and (S) enantiomers. | Optically inactive due to the cancellation of optical rotation. |
Enantioselective Synthesis Methodologies
The synthesis of single enantiomers of chiral molecules is a central goal in modern organic chemistry, driven largely by the different biological activities often exhibited by the enantiomers of a pharmaceutical compound. frontiersin.org Several strategies have been developed for the enantioselective synthesis of spirocyclic systems like spiro[2.4]heptan-4-amine. rsc.org
The chiral auxiliary approach is a well-established method for asymmetric synthesis. researchgate.netresearchgate.net This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed, yielding the desired enantiomerically enriched product.
In the context of spiro[2.4]heptane synthesis, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective formation of the spirocyclic core. For example, a chiral amine could be used to form a chiral enamine or imine with a suitable ketone, guiding a subsequent cyclization or addition reaction in a stereospecific manner.
General Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Description | Example |
|---|---|---|
| 1. Attachment | Covalent bonding of a chiral auxiliary to an achiral substrate. | Reaction of a cyclobutanone (B123998) precursor with a chiral amine like (R)- or (S)-alpha-methylbenzylamine. |
| 2. Diastereoselective Reaction | The chiral auxiliary directs the formation of a new stereocenter. | An intramolecular cyclopropanation reaction to form the spiro[2.4]heptane skeleton, where the auxiliary blocks one face of the molecule. |
Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. mt.comyoutube.com This approach avoids the need for stoichiometric chiral reagents and the attachment/cleavage steps of auxiliary methods. Both metal-based catalysts and organocatalysts are employed. nih.gov
For the formation of the spiro[2.4]heptane skeleton, a key reaction could be an intramolecular cyclization catalyzed by a chiral complex. For instance, a rhodium or nickel catalyst bearing a chiral ligand could facilitate an enantioselective intramolecular addition to form the spirocyclic ketone precursor, spiro[2.4]heptan-4-one. acs.orgresearchgate.net Organocatalysis, using small chiral organic molecules like proline derivatives, could also be employed to catalyze key bond-forming reactions enantioselectively. youtube.com
| Catalytic Method | Catalyst Type | Potential Application | Advantages |
| Transition Metal Catalysis | Chiral complexes of Rhodium, Nickel, Copper, etc. researchgate.net | Enantioselective intramolecular cyclization or hydrocyclization. | High turnover numbers, broad substrate scope. |
| Organocatalysis | Chiral amines (e.g., proline), Brønsted acids. frontiersin.org | Enantioselective Michael additions or aldol (B89426) reactions to build the spirocyclic framework. | Metal-free, often milder reaction conditions, environmentally benign. |
| Biocatalysis | Enzymes (e.g., ketoreductases). | Enantioselective reduction of a spiro[2.4]heptan-4-one precursor to a chiral alcohol, which can be converted to the amine. | High enantioselectivity, mild conditions, environmentally friendly. |
Classical resolution is a robust technique used to separate a racemic mixture into its constituent enantiomers. This method involves converting the enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated. rsc.org
For a racemic amine like spiro[2.4]heptan-4-amine, this is typically achieved by reacting it with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid). This reaction forms a pair of diastereomeric salts. One salt is often less soluble than the other in a given solvent and will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer of the amine. The amine is often isolated as a more stable salt, such as the oxalate salt, by subsequent treatment with oxalic acid.
Process of Chiral Resolution via Diastereomeric Salt Formation
| Stage | Procedure | Purpose |
|---|---|---|
| 1. Salt Formation | The racemic spiro[2.4]heptan-4-amine is reacted with an enantiopure chiral acid (e.g., D-tartaric acid). | To form two diastereomeric salts: [(R)-amine·(D)-acid] and [(S)-amine·(D)-acid]. |
| 2. Fractional Crystallization | The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. | To separate the salts based on their different solubilities. One salt precipitates while the other remains in solution. |
| 3. Liberation of Amine | The separated, pure diastereomeric salt is treated with a base (e.g., NaOH). | To break the salt and regenerate the free, enantiomerically pure amine. |
Diastereoselective Control in Functionalization Reactions
Diastereoselective control refers to the ability to selectively form one diastereomer over others during a chemical reaction. When functionalizing a molecule that already contains a stereocenter, such as an enantiomerically pure spiro[2.4]heptane derivative, the existing chirality can influence the stereochemical outcome of the reaction. nih.gov
For example, if one were to perform a reaction on a derivative of (R)-spiro[2.4]heptan-4-amine that creates a new stereocenter, the existing (R)-configured center can direct the incoming reagent to a specific face of the molecule. This steric hindrance or electronic guidance results in the preferential formation of one of the possible diastereomers. This principle is fundamental in building complex molecules with multiple, well-defined stereocenters. rsc.org
Examples of Diastereoselective Functionalization
| Starting Material | Reaction | Expected Outcome | Rationale |
|---|---|---|---|
| (R)-Spiro[2.4]hept-5-en-4-amine | Epoxidation of the double bond | Preferential formation of one of the two possible diastereomeric epoxides. | The amine group on the existing stereocenter directs the epoxidizing agent to one face of the double bond. |
| (R)-Spiro[2.4]heptan-4-one | Reduction with a hydride reagent (e.g., NaBH₄) | Formation of two diastereomeric alcohols in unequal amounts. | The spirocyclic structure creates a sterically hindered environment, favoring hydride attack from the less hindered face. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the cornerstone for determining the precise structure of Spiro[2.4]heptan-4-amine oxalate (B1200264) in solution.
High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum of the spiro[2.4]heptan-4-amine moiety, one would expect to observe distinct signals for the protons on the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the proton attached to the amine group and any adjacent protons. The chemical shifts (δ) and spin-spin coupling constants (J) would provide critical information about the connectivity and stereochemistry of the molecule.
For the ¹³C NMR spectrum, distinct peaks would correspond to the different carbon environments within the spirocyclic framework and the oxalate counter-ion. The chemical shifts would be indicative of the hybridization and local electronic environment of each carbon atom.
Hypothetical ¹H NMR Data for Spiro[2.4]heptan-4-amine moiety: (Note: This table is a hypothetical representation and is not based on experimental data.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-4 | --- | --- | --- |
| Cyclopentane CH₂ | --- | --- | --- |
| Cyclopropane CH₂ | --- | --- | --- |
Hypothetical ¹³C NMR Data for Spiro[2.4]heptan-4-amine oxalate: (Note: This table is a hypothetical representation and is not based on experimental data.)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-4 | --- |
| Spiro C | --- |
| Cyclopentane CH₂ | --- |
| Cyclopropane CH₂ | --- |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, multi-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclopropane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H bonds.
¹⁴N NMR spectroscopy, although less common due to the quadrupolar nature of the nitrogen nucleus, could provide valuable information about the electronic environment of the nitrogen atom in the amine group. The chemical shift and line width of the ¹⁴N signal would be sensitive to the protonation state and hydrogen bonding interactions involving the amine.
Variable-temperature NMR studies could be employed to investigate the conformational dynamics of the five-membered cyclopentane ring, which can exist in various envelope or twist conformations. The energy barriers for ring inversion could potentially be determined by analyzing changes in the NMR spectra at different temperatures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound.
The FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹).
C-H stretching vibrations of the aliphatic rings.
N-H bending vibrations.
Strong absorptions corresponding to the carboxylate (C=O and C-O) stretching modes of the oxalate counter-ion.
The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton and the oxalate anion.
Hypothetical Vibrational Spectroscopy Data for this compound: (Note: This table is a hypothetical representation and is not based on experimental data.)
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N-H stretch | --- | --- |
| C-H stretch (aliphatic) | --- | --- |
| C=O stretch (oxalate) | --- | --- |
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of this compound in the solid state would be single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the spirocyclic amine. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the hydrogen bonding interactions between the ammonium (B1175870) cation and the oxalate anion.
of this compound
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of chemical compounds through the analysis of their fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely employed for the characterization of novel molecules.
For a compound like Spiro[2.4]heptan-4-amine, one would anticipate that under mass spectrometric analysis, particularly with techniques like GC-MS which often involve electron ionization, the molecule would undergo specific fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the free base, Spiro[2.4]heptan-4-amine, as the oxalate salt would likely dissociate in the ionization source. The fragmentation pattern would arise from the cleavage of the spirocyclic structure and the loss of the amine group. However, without experimental data, any discussion of potential fragmentation pathways remains purely theoretical.
The lack of published data prevents the creation of the detailed, interactive data tables and in-depth research findings as requested. Further research and publication in peer-reviewed journals are necessary to establish a public record of the mass spectrometric behavior of this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for systems of the size and complexity of spiro[2.4]heptan-4-amine oxalate (B1200264).
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the spiro[2.4]heptan-4-amine cation and the oxalate anion. This process finds the minimum energy conformation of the molecule. From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic behavior.
For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.
Table 1: Exemplary DFT-Calculated Electronic Properties of Spiro[2.4]heptan-4-amine This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 1.5 D |
| Total Energy | -350.123 Hartrees |
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the different modes of vibration of the atoms, such as bond stretching and angle bending. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of the experimental data and to confirm the structure of the synthesized compound. researchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, providing a detailed understanding of the molecule's dynamics. While it's possible to calculate vibrational spectra for mixtures at specific compositions, a cluster approach can also be used for a faster and more robust calculation of mole fraction-dependent infrared and vibrational circular dichroism spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Spiro[2.4]heptan-4-amine Oxalate This table presents hypothetical data for illustrative purposes.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric Stretch | 3350 |
| N-H (amine) | Asymmetric Stretch | 3450 |
| C=O (oxalate) | Symmetric Stretch | 1650 |
| C=O (oxalate) | Asymmetric Stretch | 1750 |
| C-N (amine) | Stretch | 1100 |
DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. libretexts.org A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. numberanalytics.com For reactions involving spiro[2.4]heptan-4-amine, such as N-acylation or other modifications, DFT can be used to model the reaction pathway, identify intermediates and transition states, and calculate the energy barriers. libretexts.org This information is invaluable for understanding the reactivity of the amine and for designing new synthetic routes. The nudged elastic band (NEB) method is one technique used to generate a guess for the transition state. numberanalytics.com
Conformational Analysis and Energy Landscapes of Spiro[2.4]heptan-4-amine.libretexts.orgucsb.edu
The spiro[2.4]heptane framework is conformationally restricted due to the presence of the spirocenter. However, the five-membered ring can still adopt different conformations, such as envelope and twist forms. Furthermore, the amino group can exist in different orientations relative to the ring system. Conformational analysis aims to identify all possible low-energy conformations of spiro[2.4]heptan-4-amine and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and performing energy calculations for each conformation. The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Theoretical Studies on Strained Ring Systems (e.g., Cyclopropane (B1198618), Spirocenter)
The spiro[2.4]heptane system contains a cyclopropane ring, which is a classic example of a strained ring system. The high degree of ring strain in cyclopropane leads to unique chemical and physical properties. Theoretical studies on strained ring systems focus on understanding the nature of the bonding in these molecules, which deviates significantly from the standard sp³ hybridization. The spirocenter itself introduces additional strain and rigidity into the molecule. Computational studies can quantify the strain energy and analyze its effects on the geometry, stability, and reactivity of the spirocyclic system. These studies often involve analyzing the bond paths and electron density distribution to understand how the strain is distributed throughout the molecule.
Molecular Dynamics Simulations
The spiro[2.4]heptane core imparts a rigid and defined three-dimensional structure to the molecule. MD simulations would be instrumental in exploring the conformational landscape of this bicyclic system, identifying the most stable conformations and the energy barriers between them. The amine group, being a primary amine, is capable of acting as a hydrogen bond donor and acceptor. In an aqueous environment, MD simulations could elucidate the dynamics of the hydration shell around the amine group and the formation and breaking of hydrogen bonds with water molecules.
The presence of the oxalate counter-ion adds another layer of complexity and interest. Oxalic acid is a dicarboxylic acid known to form strong hydrogen bonds. nih.gov In the context of this compound, the oxalate dianion would interact with the protonated amine group through strong electrostatic interactions and hydrogen bonding. MD simulations could model these interactions in detail, providing information on the stability of the ion pair and the influence of the solvent on this association. A theoretical study on 8-hydroxyquinolinium oxalate monohydrate highlighted the role of the oxalate moiety in forming extensive hydrogen-bonding networks, a feature that would likely be observed in simulations of this compound as well. nih.gov
Furthermore, computational analyses of amine functionalization on surfaces have demonstrated the significant role of amine groups in mediating interactions. mdpi.com An MD simulation of this compound could similarly explore its potential interactions with biological macromolecules or material surfaces, where the amine and oxalate functionalities would be key determinants of binding affinity and orientation. For instance, studies on other spiro compounds have utilized MD simulations to understand their interactions with biological targets. nih.gov
A hypothetical molecular dynamics simulation of this compound in a water box would involve the parameters outlined in the following table:
| Parameter | Value/Description |
|---|---|
| Force Field | A general force field such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) would be suitable for parameterizing the organic molecule and the oxalate ion. |
| Solvent Model | Explicit water model, such as TIP3P or SPC/E, to accurately represent solvent interactions. |
| System Size | A cubic box with dimensions sufficient to contain the molecule and a significant number of water molecules (e.g., >20 Å from the molecule to the box edge) to avoid self-interaction artifacts. |
| Temperature | Maintained at a constant temperature (e.g., 300 K) using a thermostat like the Nosé-Hoover or Langevin thermostat. |
| Pressure | Maintained at a constant pressure (e.g., 1 atm) using a barostat like the Parrinello-Rahman barostat for simulations in the NPT ensemble. |
| Simulation Time | Typically in the range of nanoseconds (ns) to microseconds (µs) to capture relevant conformational changes and intermolecular events. |
| Analysis | Trajectory analysis would include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, radial distribution functions (RDFs) to characterize intermolecular interactions, and analysis of hydrogen bond dynamics. |
Such simulations, though not yet reported, would be a valuable tool in the comprehensive characterization of this compound, bridging the gap between its static structure and its dynamic behavior in realistic environments.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Role as a Chemical Synthon
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed, publicly accessible research concerning the specific applications of this compound as a chemical synthon and building block in complex chemical synthesis. While the compound is commercially available and often categorized as a building block for pharmaceutical and chemical industries, specific examples and in-depth studies outlining its use in the synthesis of novel derivatives, its contribution to chemical space exploration, its role as a precursor for heterocyclic compounds, or its application in ligand design are not sufficiently documented in the accessible literature.
The inherent structure of Spiro[2.4]heptan-4-amine, featuring a primary amine attached to a spirocyclic core, theoretically allows for a wide range of chemical modifications. The amine group serves as a nucleophilic handle for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. However, without specific examples from peer-reviewed journals or patents, a detailed discussion of its practical application as a readily functionalizable building block remains speculative.
Similarly, while the spiro[2.4]heptane scaffold is a recognized motif in medicinal chemistry for introducing three-dimensionality into molecular structures, the specific contribution of derivatives from this compound to chemical space exploration is not explicitly detailed. The synthesis of novel spirocyclic derivatives or its use as a precursor for advanced heterocyclic compounds would involve multi-step reaction sequences, which are not described in the available literature for this particular starting material.
Furthermore, the field of ligand design and coordination chemistry relies on the ability of molecules to bind to metal centers. While the amine group of Spiro[2.4]heptan-4-amine could potentially coordinate with metals, there is no specific research available that details the design, synthesis, and characterization of ligands or metal complexes derived from this compound.
Stability and Handling Considerations in Academic Research
Stability Profile of Spiro[2.4]heptan-4-amine Oxalate (B1200264)
Detailed, publicly available research specifically documenting the comprehensive stability profile of Spiro[2.4]heptan-4-amine oxalate is limited. However, insights can be drawn from the general chemical nature of amine oxalate salts and related spiro-amine structures.
Research on similar complex amine oxalate salts suggests that they can be susceptible to degradation over time, which may preclude long-term storage as an isolated intermediate. The stability of amine salts is influenced by several factors, including the basicity of the amine, the strength of the counter-ion acid (in this case, oxalic acid), and external conditions such as temperature, humidity, and light exposure.
General stability considerations for amine oxalate salts are summarized in the table below.
| Parameter | General Stability Profile for Amine Oxalate Salts |
| Thermal Stability | Generally stable at ambient temperatures, but can decompose at elevated temperatures. |
| Hygroscopicity | May be hygroscopic; absorption of water can lead to degradation or changes in physical form. |
| Light Sensitivity | While not extensively documented for this specific compound, prolonged exposure to UV or high-intensity light should be avoided as a general precaution for organic compounds. |
| pH Sensitivity | As a salt of a weak base and a moderately strong acid, its stability can be affected by strong acids or bases. |
Storage Conditions and Long-Term Integrity in Research Settings
Proper storage is paramount for maintaining the long-term integrity of this compound in a research setting. Based on general guidelines for the storage of amine salts and other potentially sensitive chemical reagents, the following conditions are recommended. nottingham.ac.uklobachemie.com
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. nottingham.ac.ukscbt.com The ideal storage temperature is typically between 2°C and 8°C, in a refrigerator designated for chemical storage. labtestsguide.com The container should be tightly sealed to prevent the ingress of moisture and air. scbt.com It is also advisable to store the compound in the dark or in an amber-colored vial to protect it from potential light-induced degradation.
For maintaining long-term integrity, it is crucial to minimize the frequency of opening the container. If small quantities are required for frequent use, it is good practice to aliquot the compound into smaller, sealed vials to avoid repeated exposure of the bulk material to the atmosphere.
A summary of recommended storage conditions is provided in the table below.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C labtestsguide.com | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent oxidation and moisture absorption. |
| Container | Tightly sealed, opaque or amber-colored container. scbt.com | To protect from moisture and light. |
| Location | Cool, dry, well-ventilated area away from incompatible materials. nottingham.ac.ukscbt.com | To ensure a stable environment and prevent hazardous reactions. |
Considerations for Laboratory Scale Synthesis and Isolation
The laboratory-scale synthesis of this compound typically involves a two-step process: the synthesis of the free amine, Spiro[2.4]heptan-4-amine, followed by its conversion to the oxalate salt.
The synthesis of the parent spiro amine can be achieved through various synthetic routes, often starting from Spiro[2.4]heptan-4-one. researchgate.net One common method is reductive amination, where the ketone is reacted with an ammonia (B1221849) source in the presence of a reducing agent.
Once the free amine is synthesized and purified, it is converted to the oxalate salt. This is typically achieved by dissolving the amine in a suitable solvent, such as an alcohol or ether, and then adding a solution of oxalic acid in the same or a miscible solvent. sciencemadness.org The oxalate salt, being less soluble in many organic solvents than the free amine, will then precipitate out of the solution and can be isolated by filtration. sciencemadness.org
Key considerations during the synthesis and isolation include:
Purity of the Free Amine: The purity of the starting free amine is crucial for obtaining a pure oxalate salt.
Stoichiometry: The molar ratio of the amine to oxalic acid should be carefully controlled to ensure the formation of the desired salt.
Solvent Choice: The choice of solvent is important for both the reaction and the precipitation of the product. The solvent should be one in which the amine is soluble but the oxalate salt is not.
Temperature Control: The temperature during the salt formation and precipitation can affect the crystal size and purity of the final product.
Drying: The isolated salt should be thoroughly dried under vacuum to remove any residual solvent.
A general procedure for the formation of an amine oxalate salt is outlined in the table below.
| Step | Procedure | Key Considerations |
| 1. Dissolution | Dissolve the purified Spiro[2.4]heptan-4-amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). | Ensure the amine is fully dissolved. |
| 2. Acid Addition | Slowly add a stoichiometric amount of oxalic acid, dissolved in a minimal amount of the same or a miscible solvent, to the amine solution with stirring. | Slow addition can improve crystal quality. |
| 3. Precipitation | The oxalate salt should precipitate out of the solution upon addition of the oxalic acid. The mixture may be cooled to enhance precipitation. | Allow sufficient time for complete precipitation. |
| 4. Isolation | Collect the solid precipitate by filtration (e.g., using a Buchner funnel). | Wash the collected solid with a small amount of cold solvent to remove any soluble impurities. |
| 5. Drying | Dry the isolated salt under vacuum to remove all traces of solvent. | Ensure the product is completely dry before storage. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. researchgate.net Future efforts in synthesizing Spiro[2.4]heptan-4-amine and its derivatives should move beyond traditional, often harsh, methods towards more sustainable protocols.
Key areas for development include:
Catalytic Approaches: The use of heterogeneous catalysts, which can be easily separated and recycled, offers a significant green advantage. researchgate.net Research could focus on developing custom catalysts, perhaps based on earth-abundant metals or organocatalysts, to improve yield and selectivity in the formation of the spirocyclic core.
Alternative Energy Sources: Microwave irradiation and sonication (ultrasonic irradiation) have emerged as powerful tools in accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. utrgv.edutandfonline.com Applying these techniques to the synthesis of spiro-amines could provide more efficient and environmentally benign pathways. tandfonline.com
Green Solvents: Shifting from volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids would drastically reduce the environmental impact of the synthesis. utrgv.edu
Exploration of Underutilized Reactivity Modes
The reactivity of Spiro[2.4]heptan-4-amine is largely dictated by its primary amine group and the strained cyclopropane (B1198618) ring. While standard amine chemistry (e.g., acylation, alkylation) is expected, more sophisticated and less-explored transformations could yield valuable chemical synthons.
Future investigations could target:
Ring-Opening Reactions: The inherent strain in the cyclopropane ring could be exploited in transition-metal-catalyzed ring-opening reactions. This would transform the spiro[2.4]heptane core into more complex, functionalized cyclopentyl or cyclohexyl derivatives, which are not easily accessible through other means.
C-H Activation: Direct functionalization of the C-H bonds on the carbocyclic scaffold is a frontier in organic synthesis. Developing methods for the selective C-H activation of the spiroalkane framework would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.
Asymmetric Transformations: The presence of a chiral center (the spiro carbon) and the potential to resolve the amine enantiomers opens the door to asymmetric catalysis. The amine could act as a directing group or a ligand in metal-catalyzed reactions, enabling stereoselective transformations on the spirocyclic core.
Advanced Derivatization for Novel Chemical Entities
The primary amine of Spiro[2.4]heptan-4-amine is a key gateway for creating libraries of new compounds for screening in various applications, particularly medicinal chemistry. researchgate.net Spirocyclic scaffolds are of great interest in drug discovery due to their structural novelty and three-dimensionality, which can lead to improved target binding and pharmacokinetic properties. mdpi.com
Promising derivatization strategies include:
Scaffold Decoration: Attaching diverse chemical moieties through robust reactions like amide bond formation, sulfonamide synthesis, and reductive amination can produce a wide array of derivatives. This allows for systematic exploration of the chemical space around the spiro[2.4]heptane core.
Bioisosteric Replacement: Replacing the primary amine with other functional groups (e.g., hydroxyl, thiol, small heterocycles) could modulate the compound's biological activity and physicochemical properties.
Hybrid Molecule Synthesis: The amine can serve as a linker to conjugate the spirocyclic scaffold with other known pharmacophores or bioactive molecules. This approach, exemplified by the creation of spiro-oxindole hybrids, can lead to compounds with novel or enhanced biological activities. researchgate.net
In-Depth Computational Studies on Reaction Energetics and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. nih.gov Applying these methods to Spiro[2.4]heptan-4-amine can provide deep insights that guide experimental work, saving time and resources.
Future computational studies should focus on:
Conformational Analysis: Precisely mapping the conformational landscape of the spiro[2.4]heptane system to understand its preferred shapes and how it interacts with other molecules.
Reaction Mechanism and Selectivity: Using DFT calculations to model transition states and reaction pathways for potential reactions. This can help predict the feasibility of a proposed transformation and explain observed stereoselectivity or regioselectivity. researchgate.net
Electronic Structure Analysis: Calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help understand the molecule's reactivity, electronic transitions, and potential as a ligand in organometallic complexes. mdpi.comnih.gov
Table 1: Applications of Computational Studies in Spiro[2.4]heptan-4-amine Research
| Computational Method | Application Area | Research Objective | Reference |
| Density Functional Theory (DFT) | Reaction Mechanism | Elucidate transition state energies and predict product selectivity (e.g., exo vs. endo). | researchgate.net |
| DFT with Basis Sets (e.g., B3LYP/6-311G**) | Geometry Optimization | Determine the most stable three-dimensional structure and compare with experimental data (e.g., X-ray crystallography). | researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Calculate HOMO-LUMO energy gaps to understand chemical reactivity and electronic properties. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Interaction Studies | Simulate the interaction of derivatives with biological targets, such as DNA or proteins, to predict binding modes and affinity. | tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlate computational descriptors with experimental biological activity to build predictive models for new derivatives. | researchgate.net |
Investigation of Supramolecular Interactions (if applicable)
The "oxalate" counter-ion in the compound's name is not merely a spectator; it is a crucial component for forming ordered solid-state structures through non-covalent interactions. Oxalate (B1200264) is a well-known bidentate hydrogen bond acceptor, capable of forming robust supramolecular networks. byjus.comwikipedia.org
Future research in this area should involve:
Crystal Engineering: Investigating how the protonated amine of Spiro[2.4]heptan-4-amine and the oxalate dianion self-assemble. The N–H···O hydrogen bonds are expected to be the primary interactions driving the formation of specific crystal lattices. journalspress.com
Co-crystal Formation: Exploring the co-crystallization of Spiro[2.4]heptan-4-amine oxalate with other molecules. The oxalate and amine groups both provide reliable hydrogen bonding sites that could be used to design and construct multi-component crystals with tailored properties. researchgate.net
Structural Analysis: Using single-crystal X-ray diffraction to precisely determine the three-dimensional arrangement of the ions in the crystal lattice. This can reveal complex hydrogen-bonding motifs, such as chains, sheets, or 3D networks, which are fundamental to the material's properties. journalspress.comjournalspress.com The conformation of the oxalate ion itself, whether planar or twisted, is a key structural feature influenced by these interactions. wikipedia.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
